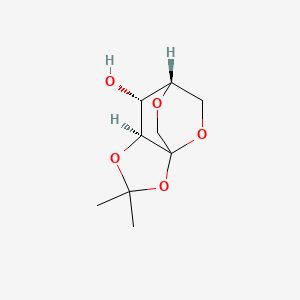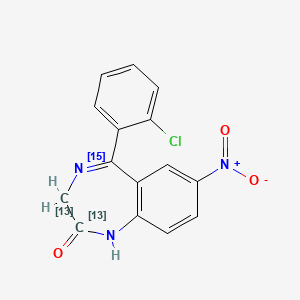
Zinc isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc isooctanoate is an organozinc compound that belongs to the category of organic zinc compounds. It is characterized by the presence of hydrocarbons in its molecular formula. This compound is widely used in various industrial applications due to its catalytic properties and its role in accelerating chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc isooctanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isooctanoic acid. The reaction typically occurs under controlled conditions, often involving heating and stirring to ensure complete reaction. The process can be represented by the following equation:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and isooctanoic acid.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, often at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or hydrides.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Zinc oxide and isooctanoic acid.
Reduction: Elemental zinc.
Substitution: Various organozinc compounds depending on the substituent used .
Scientific Research Applications
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme function and metal ion homeostasis.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its catalytic properties .
Mechanism of Action
The mechanism of action of zinc isooctanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This property makes it an effective catalyst in many organic reactions. Additionally, zinc ions can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling .
Comparison with Similar Compounds
- Zinc naphthenate
- Dimethyl zinc
- Lauryl dibutyl zinc
Comparison: Zinc isooctanoate is unique due to its specific hydrocarbon structure, which imparts distinct catalytic properties. Compared to zinc naphthenate, it offers different solubility and reactivity profiles, making it suitable for specific industrial applications. Dimethyl zinc and lauryl dibutyl zinc, while also organozinc compounds, have different molecular structures and thus different reactivity and applications .
Properties
CAS No. |
84082-93-9 |
|---|---|
Molecular Formula |
C16H30O4Zn |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


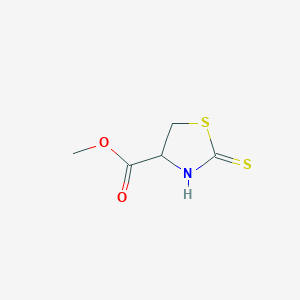
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
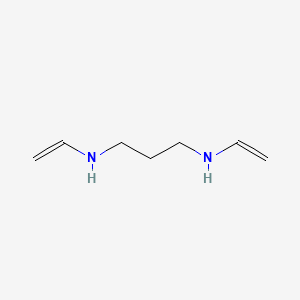
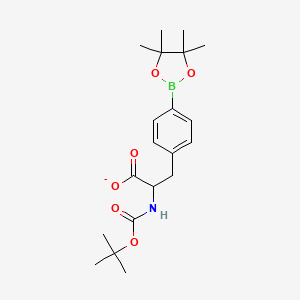
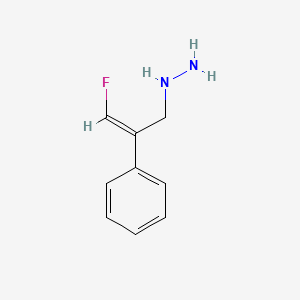
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)

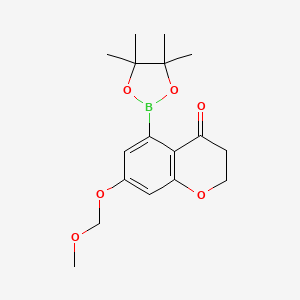
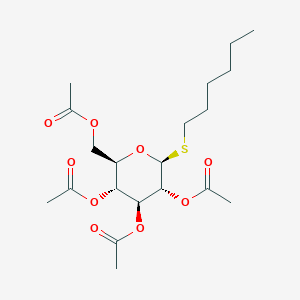
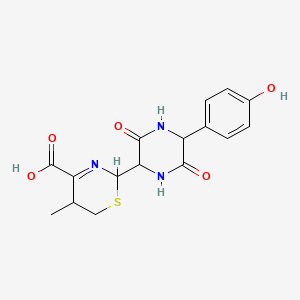

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
